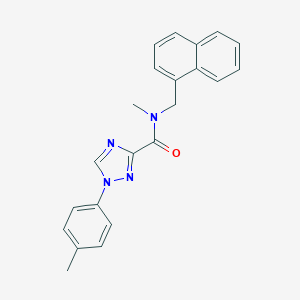
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide (MMNAT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MMNAT belongs to the class of triazole compounds, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is not yet fully understood. However, it is believed to exert its biological activities by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and act as a fluorescent probe for detecting metal ions in biological systems.
実験室実験の利点と制限
One of the main advantages of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is its diverse biological activities, which make it a promising compound for various scientific applications. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for research on N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and fungal infections. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Additionally, research could be conducted to optimize the synthesis of this compound to improve its yield and solubility. Finally, this compound could be further investigated for its potential as a fluorescent probe for detecting other metal ions in biological systems.
合成法
The synthesis of N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide involves the reaction between 4-methylbenzylamine and 1-naphthylmethylisocyanide in the presence of copper iodide as a catalyst. The resulting product is then treated with methyl iodide and triazole-3-carboxamide to yield this compound.
科学的研究の応用
N-methyl-1-(4-methylphenyl)-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit promising anticancer, antifungal, and antimicrobial activities. This compound has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
特性
分子式 |
C22H20N4O |
|---|---|
分子量 |
356.4 g/mol |
IUPAC名 |
N-methyl-1-(4-methylphenyl)-N-(naphthalen-1-ylmethyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C22H20N4O/c1-16-10-12-19(13-11-16)26-15-23-21(24-26)22(27)25(2)14-18-8-5-7-17-6-3-4-9-20(17)18/h3-13,15H,14H2,1-2H3 |
InChIキー |
XZQXUYCDOPZLFO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)CC3=CC=CC4=CC=CC=C43 |
正規SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)CC3=CC=CC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(4-chlorophenyl)-N-[4-(4-methylbenzoyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278862.png)

![1-(4-chlorophenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278867.png)


![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)
![1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278880.png)